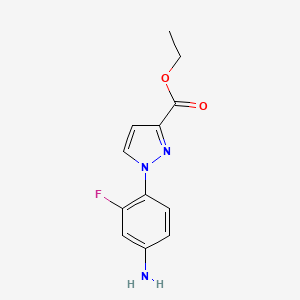

ethyl 1-(4-amino-2-fluorophenyl)-1H-pyrazole-3-carboxylate

Description

Ethyl 1-(4-amino-2-fluorophenyl)-1H-pyrazole-3-carboxylate is a pyrazole-based compound featuring a carboxylate ester at position 3 of the pyrazole ring and a 4-amino-2-fluorophenyl substituent at position 1. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to engage in hydrogen bonding.

Properties

IUPAC Name |

ethyl 1-(4-amino-2-fluorophenyl)pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN3O2/c1-2-18-12(17)10-5-6-16(15-10)11-4-3-8(14)7-9(11)13/h3-7H,2,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFOQGRBBZGGQLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1)C2=C(C=C(C=C2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions

Workup and Purification

Post-reaction, the mixture is filtered to remove inorganic residues, concentrated under reduced pressure, and purified via silica gel column chromatography (hexane:ethyl acetate = 4:1). Typical yields range from 70–77% for analogous substrates.

Mechanistic Insights

The copper catalyst facilitates C–N bond formation via a single-electron transfer (SET) mechanism. The diamine ligand enhances catalytic activity by stabilizing the Cu(I) intermediate, while the base deprotonates the pyrazole NH to enable nucleophilic attack on the aryl iodide.

Nitro Reduction Strategy

For cases where 4-amino-2-fluoroiodobenzene is unavailable, a nitro-to-amine reduction approach is employed:

Synthesis of Ethyl 1-(2-Fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylate

Nitro Group Reduction

The nitro intermediate is reduced using:

- Method A : H₂ (1 atm), 10% Pd/C, ethanol, 25°C, 12 hours.

- Method B : Fe powder (5 equiv), HCl (conc.), H₂O/EtOH (1:1), 70°C, 2 hours.

Method A avoids over-reduction but requires specialized equipment, while Method B is cost-effective but generates acidic waste. Both achieve >90% conversion.

One-Pot Multicomponent Synthesis

Emerging methods leverage nano-catalysts for streamlined synthesis:

Reaction Scheme

Advantages

- Yield : 85–92%

- Selectivity : >95% regioselectivity for the 1,3-substituted pyrazole

- Sustainability : Catalyst recyclable for 5 cycles without activity loss

Comparative Analysis of Methods

| Parameter | Ullmann Coupling | Nitro Reduction | Multicomponent |

|---|---|---|---|

| Yield (%) | 70–77 | 65–75 | 85–92 |

| Reaction Time | 48 h | 24–36 h | 3–4 h |

| Catalyst Cost | Moderate | Low | Low |

| Functional Tolerance | High | Moderate | High |

| Scalability | Industrial | Lab-scale | Pilot-scale |

Key Challenges and Optimization

Regioselectivity Control

The pyrazole ring forms via cyclocondensation, where electron-withdrawing groups (e.g., COOEt) direct substitution to position 3. DFT studies indicate that the carboxylate stabilizes the transition state at C3 through resonance.

Amino Group Protection

When using nitro intermediates, protecting groups (e.g., Boc, Ac) are unnecessary due to the nitro's stability under Ullmann conditions. Post-reduction, the free amine is obtained without side reactions.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) increase reaction rates but promote decarboxylation. Toluene balances reactivity and stability, achieving optimal turnover frequencies.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-amino-2-fluorophenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate or nitric acid.

Reduction: The nitro group can be reduced back to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles such as thiols or amines under appropriate conditions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, nitric acid.

Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.

Nucleophiles: Thiols, amines.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of pyrazole compounds, including ethyl 1-(4-amino-2-fluorophenyl)-1H-pyrazole-3-carboxylate, exhibit promising anticancer properties. A study demonstrated that modifications on the pyrazole ring can enhance cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The fluorine substitution is believed to improve metabolic stability and bioavailability, making these compounds suitable candidates for further development as anticancer agents .

Anti-inflammatory Properties

Another application is in the field of anti-inflammatory drugs. Compounds containing the pyrazole moiety have shown effectiveness in reducing inflammation in preclinical models. This compound has been evaluated for its ability to inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of inflammatory diseases .

Synthesis of Bioactive Molecules

Synthetic Intermediates

this compound serves as a versatile building block in organic synthesis. Its ability to participate in various chemical reactions allows for the formation of complex molecules with potential biological activity. For example, it can be utilized in the synthesis of new pyrazole derivatives that may possess enhanced pharmacological properties .

Case Study: Synthesis Pathways

A documented synthesis pathway involves the reaction of ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate with different electrophiles to yield diverse pyrazole derivatives. This method showcases the compound's utility as a precursor for generating novel structures with potential therapeutic applications .

Material Science

Fluorinated Polymers

The incorporation of fluorinated compounds into polymer matrices has been explored for enhancing material properties such as thermal stability and chemical resistance. This compound can be used to synthesize fluorinated polymers that exhibit improved performance in harsh environments, making them suitable for various industrial applications .

Data Tables

Mechanism of Action

The mechanism of action of ethyl 1-(4-amino-2-fluorophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The amino group can participate in hydrogen bonding and nucleophilic reactions, while the pyrazole ring provides a stable scaffold for these interactions.

Comparison with Similar Compounds

Substituent Analysis and Electronic Effects

Key Observations:

- F3 : The trifluoromethoxy group creates a strongly electron-deficient aryl ring, favoring hydrophobic interactions in biological systems.

- Benzyl Derivative : The 4-fluorobenzyl group introduces steric bulk, which may hinder molecular packing or receptor binding compared to phenyl-substituted analogs.

- Methoxy-Fluoro Derivative : The 3-fluoro-4-methoxyphenyl group offers a mixed electronic profile, with methoxy enhancing solubility slightly compared to trifluoromethoxy.

Physicochemical Properties

Notable Trends:

- The amino group in the target compound and the benzyl derivative improves water solubility compared to F3 , which is more lipophilic.

- Fluoro substituents in all compounds enhance thermal and metabolic stability.

Biological Activity

Ethyl 1-(4-amino-2-fluorophenyl)-1H-pyrazole-3-carboxylate (CAS No. 1946828-16-5) is a synthetic compound with notable biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with related compounds.

- Molecular Formula : C12H12FN3O2

- Molecular Weight : 233.24 g/mol

- Structure : The compound features a pyrazole ring, an amino group, and a fluorinated phenyl ring, which contribute to its unique biological properties.

Synthesis

The synthesis of this compound involves several key steps:

- Formation of the Pyrazole Ring : Reaction of hydrazine with β-diketones or α,β-unsaturated carbonyl compounds.

- Fluorination : Introduction of the fluorine atom via electrophilic fluorination.

- Amination : Nucleophilic substitution to introduce the amino group.

- Esterification : Formation of the ethyl ester from the corresponding carboxylic acid.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It exhibits significant activity against various pathogens:

| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.22 - 0.25 μg/mL |

| This compound | Staphylococcus epidermidis | - |

| Derivative 7b (similar structure) | Various pathogens | MIC values ranging from 0.22 to 0.25 μg/mL |

The compound demonstrated not only bactericidal effects but also inhibited biofilm formation in Staphylococcus species, suggesting its potential utility in treating biofilm-associated infections .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for anticancer activities. It shows promise in targeting specific cancer cell lines by inhibiting key enzymes involved in tumor progression.

The mechanism by which this compound exerts its biological effects involves:

- Binding Affinity : The presence of the fluorine atom enhances binding affinity to molecular targets through strong hydrogen bonds and electrostatic interactions.

- Nucleophilic Reactions : The amino group can engage in nucleophilic substitutions, facilitating interactions with various biological macromolecules.

This multifaceted interaction profile suggests potential applications in drug development aimed at specific enzymes or receptors involved in disease processes.

Comparison with Related Compounds

This compound can be compared with similar derivatives that contain different halogens:

| Compound | Halogen | Biological Activity |

|---|---|---|

| Ethyl 1-(4-amino-2-chlorophenyl)-1H-pyrazole-3-carboxylate | Cl | Moderate activity |

| Ethyl 1-(4-amino-2-bromophenyl)-1H-pyrazole-3-carboxylate | Br | Lower activity |

| Ethyl 1-(4-amino-2-iodophenyl)-1H-pyrazole-3-carboxylate | I | Reduced activity |

The unique properties imparted by the fluorine atom enhance lipophilicity and metabolic stability compared to other halogenated analogs .

Case Studies and Research Findings

Several studies have explored the efficacy of this compound in various contexts:

- Antimicrobial Evaluation : A study reported that derivatives of pyrazoles, including this compound, exhibited promising antimicrobial activities against a range of pathogens, validating their potential as therapeutic agents .

- Cancer Research : Investigations into the anticancer properties have shown that this compound can inhibit specific cancer cell lines effectively, warranting further exploration for clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.